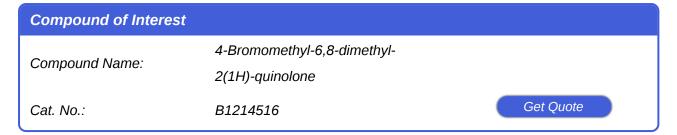


Synthesis and Application of Novel Quinolone Derivatives for Sensitive Fluorescent Labeling

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Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolone derivatives have emerged as a versatile class of fluorophores with tunable photophysical properties, making them highly valuable for sensitive fluorescent labeling of biomolecules. Their rigid structure and potential for chemical modification allow for the development of probes with large Stokes shifts, high quantum yields, and reactive moieties for covalent attachment to proteins, nucleic acids, and other cellular components. These characteristics make them ideal candidates for various applications in cell imaging, diagnostics, and drug discovery. This document provides detailed protocols for the synthesis of novel quinolone derivatives and their application in fluorescent labeling.

Data Presentation: Photophysical Properties of Novel Quinolone Derivatives

The following table summarizes the key photophysical properties of representative novel quinolone derivatives, allowing for easy comparison and selection of the appropriate fluorophore for a specific application.[1]



Compoun d	Absorptio n Max (λ_abs, nm)	Molar Extinctio n Coefficie nt (ε, M ⁻¹ cm ⁻¹)	Excitatio n Max (λ_ex, nm)	Emission Max (λ_em, nm)	Stokes Shift (nm)	Quantum Yield (Φ)
Q-NCS	355	25,000	360	450	90	0.65
Q-Azide	365	28,000	370	475	105	0.58
Q-Thiol	340	22,000	345	430	85	0.72
Me-Q-NCS	360	26,500	365	460	95	0.68
Me-Q- Azide	370	29,000	375	485	110	0.61

Experimental Protocols Synthesis of Novel Quinolone Derivatives

This section details the synthesis of two key quinolone derivatives: an amine-reactive isothiocyanate derivative (Q-NCS) for labeling proteins, and an azide-functionalized derivative (Q-Azide) for labeling alkyne-modified biomolecules via click chemistry.

a) Synthesis of 7-amino-4-methyl-2-quinolone

This is a foundational step for the synthesis of various functionalized quinolone derivatives.

Reaction:

- Dissolve 10 mmol of m-phenylenediamine in 50 mL of ethanol.
- Add 12 mmol of ethyl acetoacetate to the solution.
- Add 1 mL of concentrated sulfuric acid dropwise as a catalyst.
- Reflux the mixture for 4 hours.



- Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
- Adjust the pH to 8-9 with a saturated sodium bicarbonate solution to precipitate the product.
- Filter the precipitate, wash with cold water, and dry under vacuum.
- Recrystallize the crude product from ethanol to obtain pure 7-amino-4-methyl-2-quinolone.
- b) Synthesis of Amine-Reactive Q-NCS
- Reaction:
 - Dissolve 5 mmol of 7-amino-4-methyl-2-quinolone in 30 mL of dry acetone.
 - Add 6 mmol of thiophosgene to the solution and stir at room temperature for 2 hours.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Once the reaction is complete, evaporate the solvent under reduced pressure.
 - Redissolve the residue in dichloromethane and wash with water to remove any unreacted thiophosgene.
 - Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the Q-NCS product.
- c) Synthesis of Azide-Functionalized Q-Azide
- Reaction:
 - Dissolve 5 mmol of 7-amino-4-methyl-2-quinolone in 25 mL of a 1:1 mixture of acetic acid and water.
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add a solution of 5.5 mmol of sodium nitrite in 5 mL of water to the cooled solution to form the diazonium salt. Stir for 30 minutes at 0-5 °C.



- In a separate flask, dissolve 6 mmol of sodium azide in 10 mL of water and cool to 0-5 °C.
- Slowly add the diazonium salt solution to the sodium azide solution with vigorous stirring.
- Allow the reaction to proceed for 1 hour at 0-5 °C.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the Q-Azide product.

Protocol for Fluorescent Labeling of Proteins with Q-NCS

This protocol provides a general procedure for labeling proteins with the amine-reactive Q-NCS derivative.[2][3][4][5]

Materials:

- Protein of interest (e.g., BSA, antibody) at 1-5 mg/mL in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
- Q-NCS stock solution (10 mg/mL in anhydrous DMSO).
- Purification column (e.g., Sephadex G-25).
- Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

- Prepare the protein solution in the recommended buffer.
- Add the Q-NCS stock solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein.
- Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.



- Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
- Collect the fractions containing the fluorescently labeled protein.
- Determine the degree of labeling (DOL) by measuring the absorbance of the protein at
 280 nm and the quinolone dye at its absorption maximum (~355 nm).

Protocol for Fluorescent Labeling of Alkyne-Modified DNA with Q-Azide via Click Chemistry

This protocol describes the labeling of alkyne-containing DNA with the Q-Azide derivative using a copper-catalyzed click reaction.[6][7][8][9][10]

- Materials:
 - Alkyne-modified DNA (e.g., synthesized with an alkyne-dU phosphoramidite).
 - Q-Azide stock solution (10 mM in DMSO).
 - Copper(II) sulfate (CuSO₄) solution (50 mM in water).
 - Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water).
 - Sodium ascorbate solution (100 mM in water, freshly prepared).
 - TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0).
 - DNA purification kit or ethanol precipitation reagents.
- Procedure:
 - In a microcentrifuge tube, mix the following in order:
 - Alkyne-modified DNA (1-10 μM final concentration).
 - Q-Azide (5-10 fold molar excess over DNA).



- Premix of CuSO₄ and THPTA (1:5 molar ratio, 1 mM final concentration of CuSO₄).
- Sodium ascorbate (5 mM final concentration).
- Adjust the final volume with TE buffer.
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purify the labeled DNA using a DNA purification kit or by ethanol precipitation to remove the catalyst and unreacted dye.
- Resuspend the purified, labeled DNA in TE buffer.

Protocol for Live Cell Imaging with Quinolone Derivatives

This protocol provides general guidelines for imaging live cells labeled with the novel quinolone derivatives.[11][12][13][14][15]

- Materials:
 - Cells of interest cultured on glass-bottom dishes or coverslips.
 - Fluorescently labeled biomolecule (e.g., Q-NCS labeled protein or Q-Azide labeled DNA).
 - Live-cell imaging medium (e.g., phenol red-free DMEM).
 - Fluorescence microscope equipped with appropriate filters for the quinolone fluorophore (e.g., DAPI or custom filter set).

Procedure:

- Cell Preparation: Plate cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.
- Labeling (for intracellular targets):



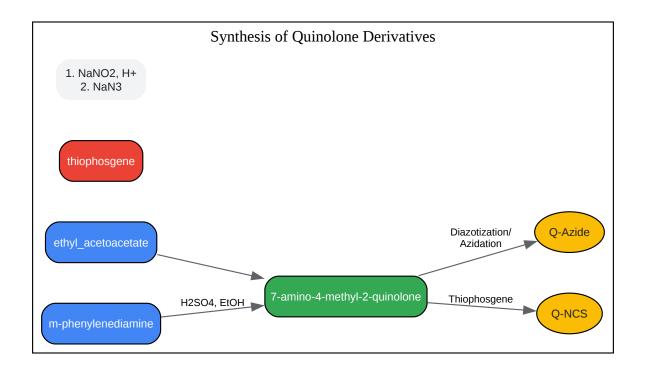
- For labeling intracellular proteins, the labeled protein may need to be introduced into the cells via techniques like microinjection or cell-penetrating peptides.
- For labeling newly synthesized DNA, cells can be incubated with an alkyne-modified nucleoside (e.g., EdU) prior to fixation, permeabilization, and click chemistry labeling with Q-Azide.
- For live-cell staining of specific organelles or structures, the quinolone derivative may be designed to be cell-permeable and to accumulate in the target location.

Imaging:

- Replace the culture medium with pre-warmed live-cell imaging medium.
- Mount the dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.
- Locate the cells using brightfield or phase-contrast microscopy.
- Excite the quinolone fluorophore using the appropriate wavelength and capture the fluorescence emission using a sensitive camera.
- Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.
- Acquire time-lapse images if studying dynamic cellular processes.

Mandatory Visualizations Diagrams

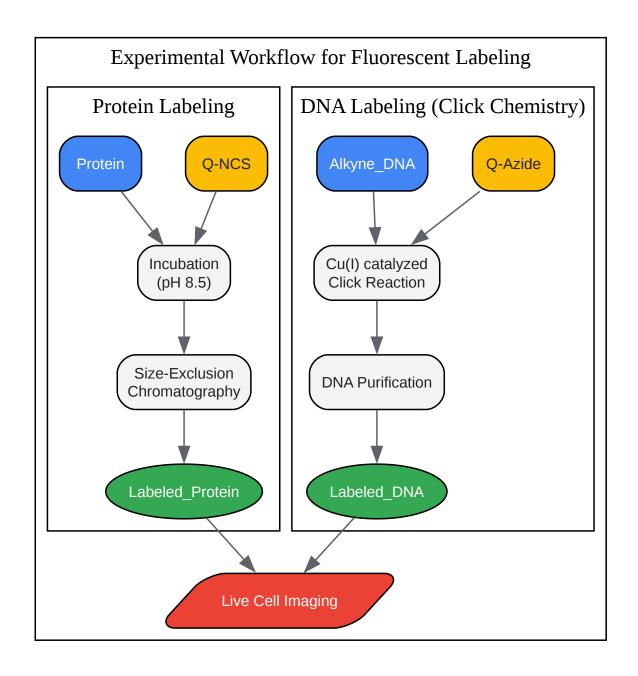




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Caption: Synthesis pathway for amine-reactive (Q-NCS) and azide-functionalized (Q-Azide) quinolone derivatives.

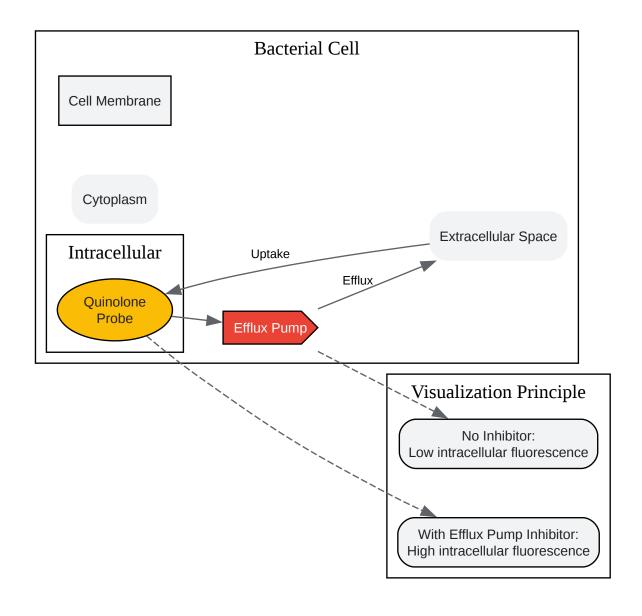




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Caption: General workflow for fluorescent labeling of proteins and DNA with novel quinolone derivatives.





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Caption: Visualization of bacterial efflux pump activity using a fluorescent quinolone probe.[16] [17][18][19][20]

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